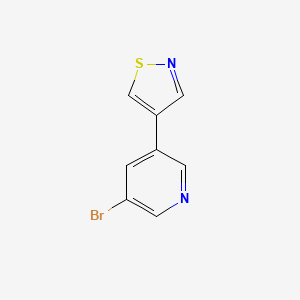
4-(5-Bromo(pyridin-3-YL))isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo(pyridin-3-YL))isothiazole is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to an isothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo(pyridin-3-YL))isothiazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Bromination: The pyridine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Isothiazole Ring: The isothiazole ring can be formed through the cyclization of thioamides with α-haloketones or α-haloesters in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo(pyridin-3-YL))isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Formation of substituted isothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Coupling: Formation of biaryl or alkyne-linked products.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo(pyridin-3-YL))isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound is used in chemical biology for the development of probes and tools to study biological processes.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo(pyridin-3-YL))isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isothiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromo(pyridin-3-YL))isothiazole can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but lack the bromine and pyridine moieties.
Pyridines: These compounds contain a nitrogen heterocycle but lack the sulfur and bromine components.
Isothiazoles: These compounds contain both sulfur and nitrogen in a five-membered ring but may not have the bromine or pyridine substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1002355-97-6 |
|---|---|
Molekularformel |
C8H5BrN2S |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
4-(5-bromopyridin-3-yl)-1,2-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-1-6(2-10-4-8)7-3-11-12-5-7/h1-5H |
InChI-Schlüssel |
QJLRPRZVUXWVFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C2=CSN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



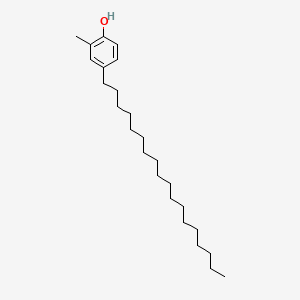
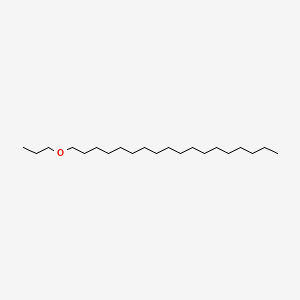
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
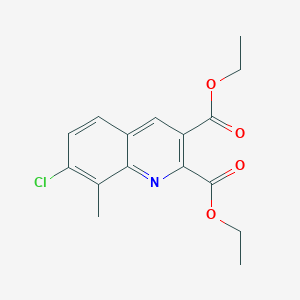
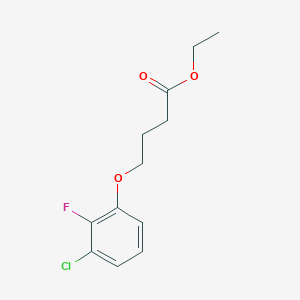



![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)

